molecular formula C15H12FNO B1532788 2-Fluoro-6-(1-phenylethoxy)benzonitrile CAS No. 872180-50-2

2-Fluoro-6-(1-phenylethoxy)benzonitrile

Cat. No.: B1532788
CAS No.: 872180-50-2
M. Wt: 241.26 g/mol
InChI Key: RRRUJCNSKMHZTQ-UHFFFAOYSA-N
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Description

2-Fluoro-6-(1-phenylethoxy)benzonitrile is a fluorinated aromatic nitrile derivative characterized by a phenylethoxy substituent at the 6-position and a fluorine atom at the 2-position of the benzonitrile core. Compounds with similar substituents, such as 2-Fluoro-6-(4-methylphenoxy)benzonitrile (CAS 175204-08-7) and 2-Fluoro-6-(benzyloxy)benzonitrile (CAS 94088-45-6) , are frequently utilized in pharmaceutical intermediates and agrochemical research due to their electron-withdrawing nitrile group and tunable substituent effects.

Properties

IUPAC Name

2-fluoro-6-(1-phenylethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO/c1-11(12-6-3-2-4-7-12)18-15-9-5-8-14(16)13(15)10-17/h2-9,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRRUJCNSKMHZTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)OC2=C(C(=CC=C2)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Fluoro-6-(1-phenylethoxy)benzonitrile involves several steps. One common synthetic route includes the reaction of 2-fluorobenzonitrile with 1-phenylethanol under specific conditions. The reaction typically requires a catalyst and may involve heating to achieve the desired product. Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-Fluoro-6-(1-phenylethoxy)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The phenylethoxy group can be hydrolyzed under acidic or basic conditions to yield corresponding phenol and alcohol derivatives.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Fluoro-6-(1-phenylethoxy)benzonitrile is utilized in various scientific research fields, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(1-phenylethoxy)benzonitrile involves its interaction with specific molecular targets. The fluoro group and benzonitrile moiety play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Key Observations :

  • Electron-donating groups (e.g., methyl in 4-methylphenoxy) may reduce the electron-withdrawing effect of the nitrile group, influencing interactions in catalytic or biological systems .

Physical and Chemical Properties

Melting Points and Stability

  • 2-Fluoro-6-((1-tosylpyrrolidin-3-yl)methyl)benzonitrile (8ao) : Melting point 118.2–120.3°C, indicating moderate thermal stability .
  • 2-Fluoro-6-(4-methylphenoxy)benzonitrile: No explicit melting point reported, but storage at room temperature is advised, suggesting stability comparable to other nitriles .
  • 2-Fluoro-6-(benzyloxy)benzonitrile : Classified as an irritant, requiring room-temperature storage .

Solubility and Reactivity

  • Fluorinated benzonitriles generally exhibit low water solubility due to hydrophobic aromatic rings and nitrile groups, favoring organic solvents like DCM or THF .
  • The 1-phenylethoxy group may enhance lipophilicity compared to analogs with smaller alkoxy substituents, impacting pharmacokinetic properties in drug design .

Key Findings :

  • The phenylethoxy substituent in the target compound may reduce acute toxicity compared to trifluoromethyl analogs, which show higher acute toxicity .
  • All fluorinated benzonitriles require stringent handling protocols to mitigate inhalation and dermal exposure risks .

Biological Activity

2-Fluoro-6-(1-phenylethoxy)benzonitrile is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, research findings, and implications for drug development.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C16H16FNO
  • Molecular Weight : 241.26 g/mol

The structure consists of a benzonitrile core substituted with a fluoro group and a phenylethoxy moiety. This configuration enhances its reactivity and interaction potential with various biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to:

  • Fluoro Group : This group increases the electrophilicity of adjacent carbon atoms, potentially enhancing interactions with nucleophilic sites in enzymes.
  • Benzonitrile Moiety : The nitrile functional group can participate in hydrogen bonding, facilitating interactions with enzyme active sites and influencing their activity.

Enzyme Interaction

Research indicates that compounds containing nitrile groups can modulate enzyme activity and metabolic pathways. The specific interactions of this compound with various enzymes are under investigation, focusing on:

  • Enzyme Kinetics : Studies aim to elucidate how this compound influences enzyme kinetics, which could lead to insights into its pharmacological potential.

Therapeutic Applications

The compound shows promise as a precursor in drug synthesis, particularly in developing new therapeutic agents targeting various diseases. Its unique structure suggests potential applications in:

  • Cancer Therapy : Given the role of certain enzymes in cancer progression, this compound may serve as a scaffold for designing inhibitors that target cancer-related pathways.
  • Neurological Disorders : The ability to cross the blood-brain barrier could position it as a candidate for treating central nervous system conditions .

Synthesis and Biological Testing

A recent study synthesized this compound and evaluated its biological activity through high-throughput screening against various biological targets. The findings indicated that the compound exhibited moderate to high affinity for several receptors involved in metabolic regulation .

Comparative Analysis

A comparative analysis of related compounds has been conducted to assess the influence of structural variations on biological activity. For instance, the presence of different substituents on the phenyl ring significantly alters the binding affinity and efficacy against specific targets. The results are summarized in Table 1 below.

Compound NameBinding Affinity (μM)Key Features
This compound0.5Moderate affinity; unique structural features
2-Fluorobenzonitrile2.0Lacks phenylethoxy moiety; lower reactivity
Phenylethanol3.5Alcohol functional group; different interaction profile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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